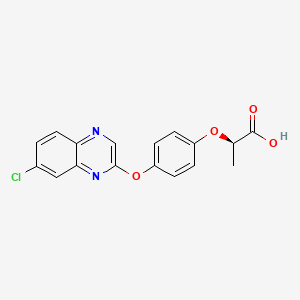

XK-469 free acid, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It exhibits broad activity against murine tumors and has entered Phase I clinical development as a topoisomerase IIβ inhibitor . Notably, XK469 demonstrates selective cytotoxicity for various solid tumors while sparing normal epithelial cells . Its low toxicity profile makes it an attractive candidate for further investigation.

Preparation Methods

Synthetic Routes:: The synthetic route to XK469 involves the following steps:

Halogenation: Starting from the parent compound, a halogen (e.g., chlorine) is introduced at the 7-position of the quinoxaline ring.

Etherification: The halogenated quinoxaline is then coupled with a phenoxypropionic acid derivative to form R(+)XK469.

Reaction Conditions:: Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer. the overall strategy remains consistent.

Industrial Production:: Details regarding large-scale industrial production methods are not widely available due to XK469’s investigational status. Further research and development are needed to optimize its synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions:: XK469 undergoes several chemical reactions, including:

Oxidation: XK469 can be oxidized under certain conditions.

Reduction: Reduction reactions may modify its structure.

Substitution: Substituents on the quinoxaline ring can be replaced.

Other Transformations: XK469 may participate in additional reactions specific to its functional groups.

Halogenating Agents: Used for halogenation at the 7-position.

Acids and Bases: Employed during etherification steps.

Catalysts: Facilitate specific transformations.

Major Products:: The major products formed during XK469 synthesis include R(+)XK469 itself and any intermediates generated during the reaction sequence.

Scientific Research Applications

R(+)XK469 has shown promise in various fields:

Chemistry: Its unique structure and reactivity make it a valuable tool for studying quinoxaline derivatives.

Biology: XK469’s selective cytotoxicity warrants investigation as an anticancer agent.

Medicine: Clinical trials explore its efficacy against solid tumors.

Industry: Potential applications in drug development and cancer therapy.

Mechanism of Action

Comparison with Similar Compounds

While XK469 shares structural features with other quinoxaline derivatives, its unique halogenation pattern at the 7-position contributes to its potent anticancer activity. Similar compounds include analogues of the herbicide Assure, but XK469 stands out due to its effectiveness against multidrug-resistant tumors .

Properties

CAS No. |

157542-91-1 |

|---|---|

Molecular Formula |

C17H13ClN2O4 |

Molecular Weight |

344.7 g/mol |

IUPAC Name |

(2R)-2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 |

InChI Key |

NUQZXROIVGBRGR-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.